6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methoxyphenylmethyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl halides in the presence of a base.
Attachment of the methoxyphenylmethyl group: This step involves the use of appropriate protecting groups and coupling reactions to attach the methoxyphenylmethyl group to the pyrimidine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents can be replaced by nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include bases, acids, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antiviral, anticancer, or antimicrobial properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and molecular targets.
Chemical Biology: The compound is used as a tool to investigate the mechanisms of action of pyrimidine derivatives and their interactions with biological molecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Cytarabine: An antimetabolite used in the treatment of leukemia.
Gemcitabine: Another anticancer agent that inhibits DNA synthesis.
Compared to these compounds, this compound may exhibit unique properties due to the presence of the cyclopropyl and methoxyphenylmethyl groups, which can influence its biological activity and pharmacokinetic profile.
Properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-20-12-5-3-2-4-11(12)8-17-15-13(16)14(10-6-7-10)18-9-19-15/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGPIYLKWNYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC(=C2F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.